(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using a fluorinating reagent such as potassium fluoride (KF) or cesium fluoride (CsF).
Amination: The amine group is introduced through a reductive amination reaction, typically using an amine precursor and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: Lacks the bromine atom, which may influence its properties and applications.
2,3-Dihydrobenzofuran-3-amine hydrochloride: Lacks both bromine and fluorine atoms, resulting in different chemical and biological characteristics.
Uniqueness
(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and potential applications. The combination of these halogens in the benzofuran ring enhances its reactivity and may lead to novel biological activities.
Properties
IUPAC Name |
(3S)-4-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-1-4(10)2-7-8(5)6(11)3-12-7;/h1-2,6H,3,11H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOZQRSVZCQOQ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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